molecular formula C10H12F2N2 B14874579 4-(2,6-Difluorophenyl)pyrrolidin-3-amine

4-(2,6-Difluorophenyl)pyrrolidin-3-amine

Cat. No.: B14874579
M. Wt: 198.21 g/mol
InChI Key: PADPNSGPQQQSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluorophenyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the difluorophenyl group imparts unique chemical properties, making it a valuable scaffold for the development of new bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-difluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the difluorophenyl group. One common method involves the reaction of 2,6-difluorobenzylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring or the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(2,6-Difluorophenyl)pyrrolidin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings with specific functionalities.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agriculture and manufacturing.

Mechanism of Action

The mechanism of action of 4-(2,6-difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The pyrrolidine ring contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    2,6-Difluorobenzylamine: A precursor in the synthesis of difluorophenyl-substituted compounds.

    Pyrrolidin-2-one: A lactam with diverse biological activities and applications in medicinal chemistry.

Uniqueness

4-(2,6-Difluorophenyl)pyrrolidin-3-amine stands out due to the combination of the difluorophenyl group and the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its enhanced binding affinity, stability, and versatility in chemical reactions set it apart from other similar compounds.

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

4-(2,6-difluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12F2N2/c11-7-2-1-3-8(12)10(7)6-4-14-5-9(6)13/h1-3,6,9,14H,4-5,13H2

InChI Key

PADPNSGPQQQSFG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.